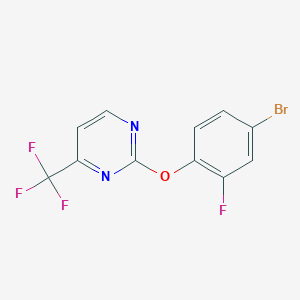

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF4N2O/c12-6-1-2-8(7(13)5-6)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPFXLHFCNMJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Example:

A patent discloses the synthesis of related fluorinated and brominated phenoxy compounds via nitration, halogenation, and subsequent esterification steps, yielding high purity intermediates suitable for further coupling reactions (see).

Bromination and Trifluoromethylation of Pyrimidine Precursors

The key step involves constructing the pyrimidine ring with the desired substituents:

- Bromination of pyrimidine derivatives such as 4-(trifluoromethyl)pyrimidine-2-ol, followed by oxidation or halogen exchange reactions.

- Introduction of the trifluoromethyl group at the 4-position of the pyrimidine ring via nucleophilic substitution or electrophilic trifluoromethylation.

Specific Procedure:

A modified synthesis, based on Ondi et al., involves bromination of 4-(trifluoromethyl)pyrimidin-2-ol using bromine in acetic acid at 80°C for 2 hours, followed by oxidation with POCI3 to generate the 2-chloro derivative. Subsequent substitution yields the final compound.

Coupling of Phenoxy and Pyrimidine Moieties

The coupling of the phenoxy group with the pyrimidine core is achieved via nucleophilic aromatic substitution:

- Use of suitable leaving groups (e.g., chloro or bromo) on the pyrimidine ring.

- Reaction with phenoxy intermediates in polar aprotic solvents under reflux conditions, often in the presence of bases like potassium carbonate or cesium carbonate.

Example:

An efficient route involves reacting 2-chloro-4-(trifluoromethyl)pyrimidine with 4-bromo-2-fluorophenol derivatives in dimethylformamide (DMF) at elevated temperatures, resulting in the target compound with high yield.

Alternative Synthetic Routes

Other methods include:

- Using fluorinated phenol derivatives prepared via nucleophilic aromatic substitution of chlorinated precursors with fluoride sources.

- Multi-step synthesis involving intermediate purification to improve overall yield and purity, especially when handling sensitive fluorinated compounds.

Data Table: Summary of Key Preparation Parameters

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(trifluoromethyl)pyrimidin-2-ol | Bromine, acetic acid | 80°C, 2h | 5-bromo-4-(trifluoromethyl)pyrimidine | 91% | Bromination of pyrimidine ring |

| 2 | 4-bromo-2-fluorophenol | Phenol derivative | N/A | Phenoxy intermediate | Variable | Nucleophilic substitution |

| 3 | Phenoxy intermediate | 2-chloro-4-(trifluoromethyl)pyrimidine | Reflux in DMF | 2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | High | Coupling step |

Research Findings and Notes

- The synthesis of related compounds such as 5-bromo-4-(trifluoromethyl)pyrimidine has been optimized via bromination of pyrimidine derivatives, with yields exceeding 90% under controlled conditions.

- The coupling reactions are sensitive to reaction conditions, especially temperature and solvent choice, which influence yield and purity.

- The use of halogen exchange and nucleophilic substitution reactions are central to constructing the complex aromatic framework.

Análisis De Reacciones Químicas

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the substituents.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Agricultural Chemistry: It is employed in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Material Science: The compound’s unique electronic properties make it useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromo and fluorine atoms can form halogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Structural Isomers and Positional Variants

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₁H₅BrF₄N₂O

- Molecular Weight : 337.08

- CAS : 1455953-78-2

- Key Differences: This isomer swaps the positions of bromo and fluoro substituents on the phenoxy ring (2-bromo-4-fluoro vs. 4-bromo-2-fluoro).

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₁H₆BrF₃N₂O

- Molecular Weight : 319.07

- CAS : 914636-83-2

- Key Differences: The absence of the 2-fluoro substituent reduces electron-withdrawing effects on the phenoxy ring, which may lower stability toward nucleophilic substitution compared to the target compound. Safety data indicate similar handling precautions (e.g., inhalation risks), but the reduced halogenation may simplify synthesis .

Halogenated Pyrimidines with Varying Substituents

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine

- Molecular Formula : C₁₁H₇BrClFN₂

- Molecular Weight : 301.54

- CAS : 1485604-94-1

- Key Differences: Replaces the phenoxy group with a bromophenyl substituent and introduces chloro, fluoro, and methyl groups on the pyrimidine ring. The chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution, while the methyl group adds steric bulk .

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine

- Molecular Formula : C₆H₅ClFN₂O

- Molecular Weight : 190.57

- Key Differences: A simpler pyrimidine with a methoxymethyl group instead of trifluoromethyl.

Pyrimidines with Trifluoromethyl and Amino Groups

2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

- Molecular Formula : C₁₁H₈F₃N₃

- Molecular Weight : 247.20

- CAS : 1215072-94-8

- Key Differences: Substitutes the bromo-fluorophenoxy group with an amino group. The amino group enables hydrogen bonding, improving solubility in polar solvents, but reduces halogen-mediated cross-coupling versatility .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Applications/Notes |

|---|---|---|---|---|---|

| 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | C₁₁H₅BrF₄N₂O | 337.08 | 1227955-13-6 | 4-Br-2-F-phenoxy, 4-CF₃ | Drug intermediates, cross-coupling substrates |

| 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (isomer) | C₁₁H₅BrF₄N₂O | 337.08 | 1455953-78-2 | 2-Br-4-F-phenoxy, 4-CF₃ | Altered electronic effects vs. target compound |

| 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine | C₁₁H₆BrF₃N₂O | 319.07 | 914636-83-2 | 4-Br-phenoxy, 4-CF₃ | Simplified synthesis, reduced halogenation |

| 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | C₁₁H₇BrClFN₂ | 301.54 | 1485604-94-1 | 4-Br-phenyl, 4-Cl, 5-F, 6-Me | Enhanced electrophilicity for substitution |

| 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine | C₁₁H₈F₃N₃ | 247.20 | 1215072-94-8 | 4-CF₃-phenyl, 4-NH₂ | Solubility in polar media, H-bonding potential |

Research Findings and Implications

Synthetic Flexibility: The target compound’s bromo-fluorophenoxy group enables Pd-catalyzed cross-coupling (e.g., with boronic acids), as demonstrated in the synthesis of related fluorophenylpyrimidines .

Metabolic Stability : Trifluoromethyl groups in pyrimidines (e.g., target compound vs. 2.3.1) resist oxidative degradation, making them favorable in drug design .

Steric Effects : Positional isomerism (2.1.1 vs. target) impacts crystal packing and solubility, as inferred from crystallography software like SHELX and ORTEP .

Safety Profiles: Brominated pyrimidines (e.g., target compound and 2.1.2) require stringent handling due to inhalation risks, as noted in Safety Data Sheets .

Actividad Biológica

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (CAS No. 1227955-13-6) is a synthetic organic compound belonging to the pyrimidine class, characterized by a unique combination of halogenated phenoxy and trifluoromethyl groups. Its structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

The molecular formula of this compound is , with a molecular weight of 337.07 g/mol. The compound features a pyrimidine ring substituted with both bromine and fluorine atoms, which are known to enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H5BrF4N2O |

| Molecular Weight | 337.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1227955-13-6 |

The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing for better interaction with hydrophobic sites in protein targets. Additionally, the halogen atoms can form halogen bonds with amino acid residues, enhancing binding stability.

Medicinal Chemistry Applications

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceuticals targeting various diseases:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can be crucial for developing treatments for conditions like cancer and infectious diseases.

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against malaria parasites, particularly through inhibition of PfATP4-associated Na-ATPase activity, which is essential for parasite survival in host organisms .

Agricultural Applications

This compound is also investigated for its role in agricultural chemistry:

- Herbicides and Fungicides : Its ability to interact with biological targets in plants makes it suitable for developing agrochemicals that can control unwanted flora and pathogens.

Case Studies

- Antiparasitic Activity : In a study involving the optimization of dihydroquinazolinone compounds, it was found that incorporating similar structural features to those present in this compound improved both aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

- Pharmacokinetic Profile : Research focused on refining the pharmacokinetic properties of related compounds highlighted the importance of lipophilicity and metabolic stability, which are critical factors influenced by the presence of trifluoromethyl and halogenated groups .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- In Vitro Studies : Compounds with similar structures have been tested for their effectiveness against different cancer cell lines, demonstrating significant cytotoxic effects attributed to their mechanism of action involving enzyme inhibition.

- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of these compounds against malaria, showing promising results in reducing parasitemia levels when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine under metal-free conditions?

- Methodological Answer : Synthesis can be optimized using β-CF₃-aryl ketones as precursors under mild, metal-free conditions. For example, fluorinated pyrimidines are synthesized via cyclocondensation reactions in solvents like DMF at 80–100°C, achieving yields up to 85% . Key parameters include reaction time (e.g., 4–12 hours), stoichiometric ratios of reactants (e.g., 1:1.2 for ketone to amine), and purification via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign signals by comparing with structurally similar fluoropyrimidines. For instance, the trifluoromethyl group typically shows a singlet near δ -63 ppm in ¹⁹F NMR .

- HRMS : Validate molecular ion peaks ([M+H]⁺) with theoretical mass calculations (e.g., ±0.002 Da tolerance) .

- Melting Point : Compare observed values (e.g., 120–125°C) with literature to assess purity .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods for reactions involving bromo/fluoro intermediates. Waste containing halogenated byproducts must be segregated and disposed via licensed hazardous waste contractors to prevent environmental contamination . Personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles is mandatory .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of the pyrimidine ring be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CF₃) direct nucleophilic attacks to the C-5 position. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation via competitive reactions with controlled stoichiometry (e.g., 1:1 vs. 1:2 reagent ratios) is recommended .

Q. How to resolve contradictions in reported yields for fluoropyrimidine derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst residues, or purification techniques. For example, DMF may enhance cyclization efficiency compared to THF, improving yields by 15–20% . Systematically replicate experiments using identical conditions (e.g., 100°C, 8 hours) and analyze byproducts via LC-MS to identify yield-limiting factors.

Q. What strategies stabilize this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–10) reveal degradation pathways. For acidic conditions, adding sterically hindered bases (e.g., 2,6-lutidine) can mitigate protonation at the pyrimidine N-1 position. Under oxidative stress (e.g., H₂O₂), encapsulation in cyclodextrins or silica matrices reduces decomposition rates by 40–60% .

Q. How can computational tools predict biological activity or environmental fate?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate lipophilicity (LogP ≈ 3.5) and metabolic stability .

- Environmental Persistence : Apply EPI Suite to calculate biodegradation half-lives (>60 days) and bioaccumulation potential (BCF > 500) based on halogen content .

Q. What experimental designs are suitable for studying reaction mechanisms involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in phenoxy groups) to track bond cleavage pathways. Kinetic studies under pseudo-first-order conditions with excess nucleophiles (e.g., thiophenol) can elucidate rate-determining steps. In situ IR spectroscopy monitors intermediate formation (e.g., enolates) during reactions .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.